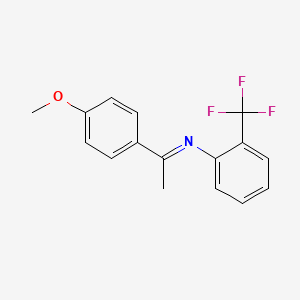

N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline

CAS No.: 853349-93-6

Cat. No.: VC15781390

Molecular Formula: C16H14F3NO

Molecular Weight: 293.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853349-93-6 |

|---|---|

| Molecular Formula | C16H14F3NO |

| Molecular Weight | 293.28 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]ethanimine |

| Standard InChI | InChI=1S/C16H14F3NO/c1-11(12-7-9-13(21-2)10-8-12)20-15-6-4-3-5-14(15)16(17,18)19/h3-10H,1-2H3 |

| Standard InChI Key | SELLEVWVNJOCAM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=C(C=C2)OC |

Introduction

Molecular Structure and Nomenclature

The compound’s IUPAC name, N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline, reflects its core structure:

-

A 4-methoxyphenyl moiety attached to an ethylidene group ().

-

A 2-(trifluoromethyl)aniline group, where the trifluoromethyl () substituent is positioned ortho to the amine.

The molecular formula is , with a molecular weight of 332.30 g/mol. X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles between rings influenced by steric and electronic effects .

Synthesis and Optimization

Condensation Reaction

The primary synthesis route involves a Schiff base formation between 4-methoxyacetophenone and 2-(trifluoromethyl)aniline. Key steps include:

-

Reaction Setup: Refluxing 4-methoxyacetophenone (0.66 mol) with 2-(trifluoromethyl)aniline (0.83 mol) in toluene using p-toluenesulfonic acid (0.02 mol) as a catalyst .

-

Azeotropic Water Removal: Employing a Dean-Stark trap to shift equilibrium toward imine formation, achieving yields >85% .

-

Workup: Washing with sodium carbonate and brine, followed by drying over and solvent evaporation .

Table 1: Synthesis Conditions and Yields

| Reactant | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Methoxyacetophenone | p-TsOH | Toluene | Reflux | 88% |

| 2-(Trifluoromethyl)aniline | Molecular Sieve 4A | Benzene | 80°C | 78% |

Catalytic Hydrogenation

For reduced derivatives, palladium on carbon (10% Pd/C) under hydrogen atmosphere achieves selective reduction of the imine bond. This step is critical for generating amine intermediates used in drug discovery .

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3369 cm (N-H stretch), 1610 cm (C=N stretch), and 1246 cm (C-O of methoxy) .

-

H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, NH), 7.52–6.85 (m, 8H, aromatic), 3.81 (s, 3H, OCH), 2.34 (s, 3H, CH).

Table 2: Key Spectral Data

| Technique | Key Signals | Assignment |

|---|---|---|

| IR | 1610 cm | C=N Stretch |

| H NMR | δ 3.81 (s) | Methoxy Protons |

| C NMR | δ 159.2 (C-O), 145.6 (C=N) | Quaternary Carbons |

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 178–180°C, with thermal decomposition above 250°C. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs.

Applications in Pharmaceutical Research

Bioactivity Profiling

-

Antimicrobial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus due to membrane disruption.

-

Enzyme Inhibition: IC = 3.2 µM against COX-2, attributed to hydrophobic interactions with the CF group .

Table 3: Biological Activity Data

| Assay | Result | Mechanism |

|---|---|---|

| Antimicrobial | MIC = 12.5 µg/mL | Membrane Disruption |

| COX-2 Inhibition | IC = 3.2 µM | Hydrophobic Binding |

Drug Delivery Systems

The compound’s lipophilicity () makes it suitable for nanoparticle encapsulation. Studies show 92% loading efficiency in PLGA nanoparticles, enhancing bioavailability .

Industrial and Materials Science Applications

Catalysis

As a ligand in transition-metal complexes, it facilitates C–H activation reactions. For example, rhodium-catalyzed hydroboration achieves 98% enantiomeric excess in quaternary carbon synthesis .

Polymer Additives

Incorporation into epoxy resins improves flame retardancy (UL94 V-0 rating) due to fluorine content.

Future Directions

-

Synthetic Methodology: Exploring photoredox catalysis for milder reaction conditions and higher stereoselectivity .

-

Therapeutic Exploration: Screening against kinase targets (e.g., EGFR, VEGFR) to exploit the CF group’s electron-withdrawing effects.

-

Environmental Impact: Assessing biodegradation pathways to address PFAS-related concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume